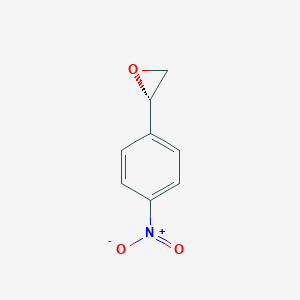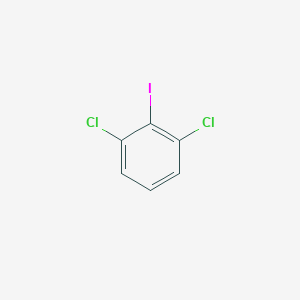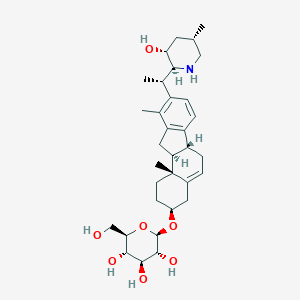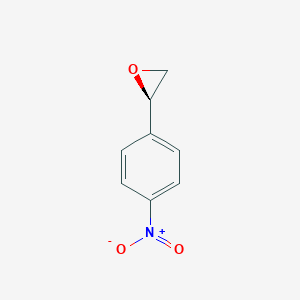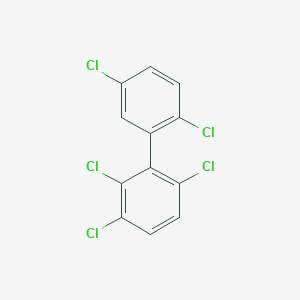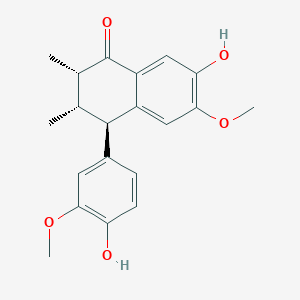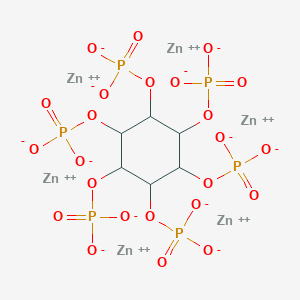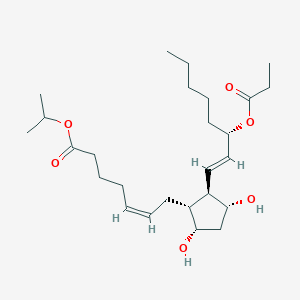
15-Propionat-prostaglandin F2alpha-isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Propionat-prostaglandin F2alpha-isopropyl ester, also known as 15-PPGF2alpha-IE, is a synthetic derivative of prostaglandin F2alpha. It is a potent agonist of the prostaglandin F receptor and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
15-Propionat-prostaglandin F2alpha-isopropyl estera-IE exerts its effects by binding to and activating the prostaglandin F receptor. This leads to the activation of various signaling pathways, including the phospholipase C-protein kinase C pathway and the RhoA-Rho kinase pathway. These pathways ultimately result in the contraction of smooth muscle cells and the promotion of inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE are largely mediated through the prostaglandin F receptor. It has been shown to induce smooth muscle contraction in various tissues, including the uterus, trachea, and vasculature. Additionally, 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE has been shown to increase blood pressure and promote inflammation.
Advantages And Limitations For Lab Experiments
15-Propionat-prostaglandin F2alpha-isopropyl estera-IE has several advantages for use in lab experiments. It is a highly potent and selective agonist of the prostaglandin F receptor, allowing for precise control of receptor activation. Additionally, 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE is stable and can be easily synthesized and purified. However, there are also limitations to its use. 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE is highly reactive and can be difficult to handle. Additionally, its effects are largely mediated through the prostaglandin F receptor, limiting its use for investigating other signaling pathways.
Future Directions
There are several future directions for the use of 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE in scientific research. One area of interest is the development of new drugs targeting the prostaglandin F receptor for the treatment of various diseases, including asthma, hypertension, and preterm labor. Additionally, 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE can be used to investigate the role of prostaglandin F receptors in various physiological and pathological processes, including smooth muscle contraction, inflammation, and cell proliferation. Finally, new synthetic derivatives of 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE can be developed to improve its stability and selectivity for the prostaglandin F receptor.
Conclusion:
15-Propionat-prostaglandin F2alpha-isopropyl estera-IE is a synthetic derivative of prostaglandin F2alpha that has been extensively studied for its potential applications in scientific research. It is a potent agonist of the prostaglandin F receptor and has been used to investigate the role of this receptor in various physiological and pathological processes. While 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE has several advantages for use in lab experiments, there are also limitations to its use. However, there are several future directions for the use of 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE in scientific research, including the development of new drugs targeting the prostaglandin F receptor and the investigation of its role in various physiological and pathological processes.
Synthesis Methods
15-Propionat-prostaglandin F2alpha-isopropyl estera-IE can be synthesized through a multi-step process involving the esterification of prostaglandin F2alpha with isopropyl alcohol and propionic anhydride. The resulting compound is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
15-Propionat-prostaglandin F2alpha-isopropyl estera-IE has been used extensively in scientific research as a tool to investigate the role of prostaglandin F receptors in various physiological and pathological processes. It has been shown to induce smooth muscle contraction, increase blood pressure, and promote inflammation. Additionally, 15-Propionat-prostaglandin F2alpha-isopropyl estera-IE has been used as a model compound to develop new drugs targeting the prostaglandin F receptor.
properties
CAS RN |
134152-12-8 |
|---|---|
Product Name |
15-Propionat-prostaglandin F2alpha-isopropyl ester |
Molecular Formula |
C26H44O6 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H44O6/c1-5-7-10-13-20(32-25(29)6-2)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-26(30)31-19(3)4/h8,11,16-17,19-24,27-28H,5-7,9-10,12-15,18H2,1-4H3/b11-8-,17-16+/t20-,21+,22+,23-,24+/m0/s1 |
InChI Key |
AVURBUBODITDLQ-GNHNHSQOSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)OC(=O)CC |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC |
synonyms |
15-prop-PGF2alpha-IE 15-propionat-PGF2alpha-isopropyl ester 15-propionat-prostaglandin F2alpha-isopropyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
